2,4-dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
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Description
2,4-dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C21H22N2O6S3 and its molecular weight is 494.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 494.06399995 g/mol and the complexity rating of the compound is 841. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2,4-Dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a complex organic compound notable for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action as reported in various studies.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : C22H22N2O5S2
- Molecular Weight : 458.6 g/mol
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer properties. For instance:
- In vitro Cytotoxicity : The compound was tested against several cancer cell lines including MDA-MB-468 (breast cancer) and CCRF-CEM (leukemia). The results indicated significant cytotoxic effects with IC50 values of 3.99 ± 0.21 µM and 4.51 ± 0.24 µM respectively under hypoxic conditions .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by increased levels of cleaved caspases 3 and 9. Additionally, it was observed to arrest the cell cycle in the G0-G1 and S phases .
Antimicrobial Activity
The compound's antimicrobial properties were also investigated:
- Antimicrobial Testing : In a study assessing a series of related compounds, the benzene sulfonamide derivatives exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds:
Structural Feature | Biological Activity |
---|---|
Thiophene moiety | Enhances anticancer activity |
Dimethoxy groups | Improves solubility and bioavailability |
Sulfonamide group | Contributes to antimicrobial properties |
Case Studies
- Case Study on Anticancer Efficacy : A study synthesized various sulfanilamide derivatives and evaluated their cytotoxicity against multiple cancer cell lines. The results demonstrated that modifications to the thiophene and sulfonamide groups significantly influenced their antiproliferative efficacy .
- Molecular Docking Studies : Molecular docking simulations suggested that the compound interacts effectively with target proteins involved in cancer proliferation pathways. This interaction potentially inhibits key enzymes that facilitate tumor growth .
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that the compound has favorable absorption characteristics, although further research is needed to fully understand its metabolism and excretion profiles. Theoretical models predict good permeability across biological membranes, which is essential for effective drug delivery .
Properties
IUPAC Name |
2,4-dimethoxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6S3/c1-28-17-9-10-20(19(14-17)29-2)31(24,25)22-16-8-7-15-5-3-11-23(18(15)13-16)32(26,27)21-6-4-12-30-21/h4,6-10,12-14,22H,3,5,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYDHUFSLYZELG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.